The compound is cataloged under the Chemical Abstracts Service Registry Number and has been studied for its biological activities and potential therapeutic applications . It falls under the category of spiro compounds, which are known for their distinctive ring structures that can influence their chemical reactivity and biological properties.
The synthesis of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione can be achieved through several methods. A common approach involves:
The optimal conditions for synthesis generally include:
The molecular structure of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione features a spirocyclic framework where the nitrogen and oxygen atoms are integral parts of the rings. This arrangement affects its reactivity and interactions with biological targets.
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10)JPIJBNGQJCBLKN-UHFFFAOYSA-N .This structural data provides insight into the compound's stereochemistry and potential interactions with other molecules.
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is involved in various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity and specificity can lead to modulation of biological pathways, making it a candidate for further pharmacological studies.
Research indicates that this compound may exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications . The exact mechanisms depend on the specific biological context and target interactions.
The applications of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione span several fields:
This compound's versatility highlights its importance in ongoing research efforts aimed at discovering new therapeutic agents and materials.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1